![molecular formula C32H36S2 B3028131 2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1627606-00-1](/img/structure/B3028131.png)

2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

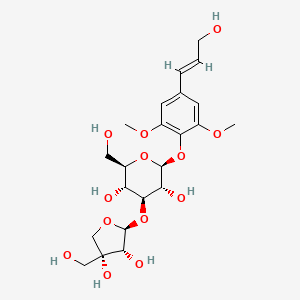

2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, also known as this compound, is a useful research compound. Its molecular formula is C32H36S2 and its molecular weight is 484.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 484.22584350 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Field-Effect Transistors (OFETs)

Derivatives of benzothieno[3,2-b]benzothiophene (BTBT), including compounds similar to 2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, have been synthesized and characterized for use in organic field-effect transistors (OFETs). These compounds exhibit excellent semiconductor properties due to their thermal stability, optical properties, and electrochemical behavior. One derivative showed significant promise with high carrier mobility and current on/off ratios, indicating its potential for high-performance OFET applications (Ryu et al., 2023).

Polymer Solar Cells

Copolymers incorporating benzotriazole and benzothiadiazole units alongside BTBT derivatives have been explored for their use in bulk heterojunction photovoltaic devices. These copolymers, when blended with [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), displayed varied performances in solar cell applications, with one particular derivative demonstrating a notable power conversion efficiency. This highlights the potential of BTBT derivatives in the development of efficient organic solar cells (Karakus et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene, also known as 2-Dodecyl-7-phenyl1benzothieno3,2-bbenzothiophene, is the organic semiconductor material . This compound is used in organic electronics due to its high hole mobility .

Mode of Action

The compound has an extended conjugated structure with long alkyl chains . Proper alkylation can lead to a more compact arrangement of the conjugated skeleton, thus improving the mobility of the carriers . This results in favorable charge (hole) transport in transistors .

Biochemical Pathways

The compound’s action involves a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman Kwart reaction . These reactions contribute to the construction of high-performing small-molecule semiconductors .

Pharmacokinetics

The compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air .

Result of Action

The result of the compound’s action is the creation of a high-performing organic semiconductor. Its tendency to pack into highly ordered structures during film formation often results in favorable charge (hole) transport in transistors .

Action Environment

Environmental factors such as light and air can influence the compound’s action, efficacy, and stability . Therefore, it is recommended to store the compound under inert gas and avoid exposure to light and air .

Propiedades

IUPAC Name |

7-dodecyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36S2/c1-2-3-4-5-6-7-8-9-10-12-15-24-18-20-27-29(22-24)33-32-28-21-19-26(23-30(28)34-31(27)32)25-16-13-11-14-17-25/h11,13-14,16-23H,2-10,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVZRPQGJFYEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)